Acetochlor OA
Acetochlor OA
Acetochlor OA is a metabolite of the preemergence herbicide, acetochlor used to control annual grasses and broad-leaved weeds in corn, soybeans and other crops.
Acetochlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2. It is a metabolite of acetochlor. It has a role as a marine xenobiotic metabolite. It is an aromatic amide, an ether and a monocarboxylic acid.
Acetochlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2. It is a metabolite of acetochlor. It has a role as a marine xenobiotic metabolite. It is an aromatic amide, an ether and a monocarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
194992-44-4
VCID:
VC20941527
InChI:
InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18)
SMILES:
CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C
Molecular Formula:
C14H19NO4
Molecular Weight:
265.3 g/mol
Acetochlor OA
CAS No.: 194992-44-4
Cat. No.: VC20941527
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetochlor OA is a metabolite of the preemergence herbicide, acetochlor used to control annual grasses and broad-leaved weeds in corn, soybeans and other crops. Acetochlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2. It is a metabolite of acetochlor. It has a role as a marine xenobiotic metabolite. It is an aromatic amide, an ether and a monocarboxylic acid. |
|---|---|
| CAS No. | 194992-44-4 |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid |
| Standard InChI | InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) |
| Standard InChI Key | OTKTUNJJKYTOFF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C |
| Canonical SMILES | CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C |
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